R6G azide, 5-isomer

Description

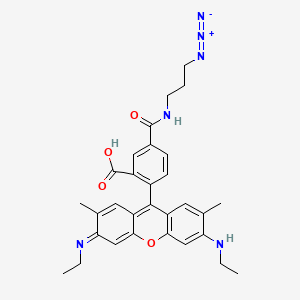

R6G azide, 5-isomer (CAS: 2135330-71-9) is a derivative of rhodamine 6G (R6G), a xanthene dye historically used in DNA sequencing and now widely employed in quantitative polymerase chain reaction (qPCR) and surface-enhanced Raman scattering (SERS) . The compound features an azide (-N₃) group at the 5-position of the xanthene core, enabling its use in bioorthogonal "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) for labeling biomolecules .

Properties

Molecular Formula |

C30H32N6O4 |

|---|---|

Molecular Weight |

540.6 g/mol |

IUPAC Name |

5-(3-azidopropylcarbamoyl)-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid |

InChI |

InChI=1S/C30H32N6O4/c1-5-32-24-15-26-22(12-17(24)3)28(23-13-18(4)25(33-6-2)16-27(23)40-26)20-9-8-19(14-21(20)30(38)39)29(37)34-10-7-11-35-36-31/h8-9,12-16,32H,5-7,10-11H2,1-4H3,(H,34,37)(H,38,39) |

InChI Key |

DQUMJWCOENERIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)NCCCN=[N+]=[N-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R6G azide, 5-isomer typically involves the modification of rhodamine 6G (R6G) through a series of chemical reactions. One common method is the reaction of R6G with sodium azide (NaN3) under specific conditions to introduce the azide group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent control of reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in crystalline form and purified through recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

R6G azide, 5-isomer undergoes various chemical reactions, including:

Oxidation: : The azide group can be oxidized to form nitro compounds.

Reduction: : The azide group can be reduced to form amines.

Substitution: : The azide group can participate in substitution reactions with alkynes, BCN, and DBCO via click chemistry to form stable triazole linkages.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: : Click chemistry reactions typically use copper(I) catalysts and are performed in solvents like DMF or DMSO.

Major Products Formed

Oxidation: : Nitro derivatives of R6G azide.

Reduction: : Amine derivatives of R6G azide.

Substitution: : Triazole-linked products.

Scientific Research Applications

R6G azide, 5-isomer is widely used in scientific research due to its fluorescent properties and reactivity. Its applications include:

Chemistry: : Used as a fluorescent probe in various chemical assays and reactions.

Biology: : Employed in fluorescence microscopy and cell imaging to study biological processes.

Medicine: : Utilized in diagnostic assays and drug delivery systems.

Industry: : Applied in the development of fluorescent materials and sensors.

Mechanism of Action

The mechanism by which R6G azide, 5-isomer exerts its effects involves its interaction with molecular targets and pathways. The azide group can react with specific functional groups on biomolecules, leading to the formation of stable linkages and enabling the visualization or quantification of biological processes. The fluorescent properties of R6G allow for the detection of these interactions using fluorescence-based techniques.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Energy Transfer: R6G azide paired with terbium nanoparticles achieves near-quantitative FRET efficiency (distance: 28–32 Å), enabling advanced biosensing platforms .

- Commercial Availability : Sold by Lumiprobe and Xi’an Ruixi Biological in quantities from 1 mg to 50 mg, with prices ranging from ¥803 to ¥5,074 .

- Safety: Not tested for human use; restricted to research applications .

Biological Activity

Rhodamine 6G (R6G) azide, 5-isomer is a derivative of the well-known fluorescent dye R6G, which has been extensively utilized in various biological and chemical applications. This article delves into the biological activity of R6G azide, focusing on its pharmacokinetics, cellular interactions, and potential applications in biochemistry and molecular biology.

Overview of R6G Azide, 5-Isomer

This compound is characterized by the addition of an azide group to the xanthene dye structure. This modification enhances its utility in bioorthogonal chemistry, allowing for selective labeling and imaging of biomolecules without interfering with biological processes. The compound is primarily used in research settings for applications such as DNA sequencing and quantitative PCR (qPCR) due to its fluorescent properties .

Pharmacokinetics and Cellular Uptake

The pharmacokinetic profile of this compound has been studied using zebrafish models, which provide insights into the compound's absorption and distribution in vivo. The lipophilicity of the compound was determined using the shake-flask method, revealing a LogD value indicative of its ability to permeate biological membranes .

Table 1: Lipophilicity and Pharmacokinetic Parameters

| Compound | LogD | k (h e −1 × 10 −2) | t1/2 (h) | Q (L/h × 10 −9) | Residual Standard Error |

|---|---|---|---|---|---|

| R6G Azide | 1.73 | 0.011 | 64.33 | 3.23 | 0.24 |

The data indicate that R6G azide exhibits moderate lipophilicity, facilitating its uptake into cells. In studies involving microinjection and immersion methods, it was observed that R6G azide was effectively absorbed, particularly through microinjection routes .

Cellular Interactions

Research has demonstrated that R6G azide can effectively label biomolecules in vitro and in vivo. Its application in click chemistry allows for the covalent attachment to azide-modified biomolecules under physiological conditions, enhancing selectivity and compatibility with biological systems .

Case Studies

- DNA Sequencing : R6G azide has been utilized as a fluorescent probe in DNA sequencing technologies. Its high quantum yield and stability make it suitable for detecting nucleic acid interactions.

- Cell Surface Labeling : In experiments involving Jurkat cells, R6G azide was employed to label cell-surface azides selectively, demonstrating its potential in studying cellular processes such as receptor-ligand interactions .

Applications in Research

R6G azide's unique properties make it a valuable tool in various research fields:

- Fluorescent Imaging : Its fluorescent nature allows for real-time imaging of cellular processes.

- Bioconjugation : The ability to react with biomolecules opens avenues for creating labeled proteins and nucleic acids for research purposes.

- Drug Delivery Systems : The compound's lipophilicity suggests potential use in developing drug delivery systems that require precise targeting of tissues or cells.

Q & A

Q. What are the key spectral properties of R6G azide, 5-isomer critical for fluorescence-based assays?

this compound exhibits an excitation maximum at 519 nm (ε = 116,000 L·mol⁻¹·cm⁻¹) and an emission maximum at 546 nm, with a high fluorescence quantum yield of 0.95 . These properties make it suitable for quantitative PCR (qPCR) and fluorescence microscopy. Researchers should validate instrument calibration using these spectral parameters to avoid artifacts in intensity measurements.

Q. How does the solubility profile of this compound influence experimental design?

The compound is soluble in water, alcohols, DMF, and DMSO . For aqueous applications, prepare stock solutions in DMSO (≤10% v/v) to prevent precipitation. In organic-phase reactions (e.g., polymer labeling), use anhydrous DMF to enhance solubility. Always centrifuge solutions before use to remove undissolved particulates .

Q. What purity standards and storage protocols ensure reagent stability?

Commercial batches typically exceed 95% purity, verified by HPLC . Store lyophilized powder at -20°C in the dark; avoid freeze-thaw cycles. Prepare working aliquots in anhydrous solvents and discard after single use to prevent hydrolysis of the azide group .

Advanced Research Questions

Q. How can this compound be optimized for click chemistry-based biomolecular labeling?

Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a molar ratio of 1:1.5 (dye:alkyne target) in degassed PBS (pH 7.4) at 25°C for 2 hours . Purify conjugates via size-exclusion chromatography to remove unreacted dye, and validate labeling efficiency using mass spectrometry or fluorescence anisotropy .

Q. What methodological considerations are essential for single-molecule detection using this compound in surface-enhanced Raman scattering (SERS)?

Functionalize silver or gold nanoparticles with the dye via thiol-azide conjugation . Optimize laser power (<2×10⁵ W/cm²) to avoid photodegradation and use a 785 nm excitation source to minimize background fluorescence. Correlate SERS signals with dye concentration using absorbance calibration curves (e.g., peak at 526 nm) .

Q. How can researchers resolve discrepancies in reported fluorescence quantum yields under varying experimental conditions?

Variability arises from solvent polarity, pH, and aggregation. For aqueous studies, maintain dye concentrations below 1 µM to prevent self-quenching. In organic solvents (e.g., ethanol), use argon purging to reduce oxygen quenching. Validate measurements against a reference standard (e.g., fluorescein in 0.1 M NaOH) .

Q. What strategies mitigate non-specific binding in cellular imaging with this compound conjugates?

Pre-block cells with 5% BSA for 30 minutes and include 0.1% Tween-20 in washing buffers. For mitochondrial targeting, conjugate the dye to triphenylphosphonium (TPP) via a PEG spacer. Verify specificity using knockout controls (e.g., cells lacking alkyne-tagged biomolecules) .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting reports on the dye’s photostability in live-cell imaging?

Photostability depends on the local microenvironment. In oxidizing environments (e.g., lysosomes), add 1 mM Trolox to the imaging medium. For time-lapse studies, use total internal reflection fluorescence (TIRF) microscopy to reduce illumination intensity and sample exposure .

Q. What analytical techniques confirm the structural integrity of this compound after conjugation?

Use high-resolution mass spectrometry (HRMS) to verify the molecular weight of conjugates. For polymers or peptides, analyze via MALDI-TOF or gel electrophoresis with in-gel fluorescence scanning. NMR (¹H, 13C) can detect residual unreacted azide groups .

Q. How do isomer-specific properties (5- vs. 6-isomer) impact experimental outcomes?

The 5-isomer exhibits a 5–10 nm redshift in emission compared to the 6-isomer due to steric effects on the xanthene core . Validate isomer purity using reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% TFA).

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.